molecular formula C4H3BrMgS B3068503 2-Thienylmagnesium bromide CAS No. 5713-61-1

2-Thienylmagnesium bromide

Cat. No. B3068503
CAS RN: 5713-61-1
M. Wt: 187.34 g/mol
InChI Key: HTJPDOPKPWUNBX-UHFFFAOYSA-M
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Description

2-Thienylmagnesium bromide is a Grignard reagent . It can be used as a reactant to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes. These carbinols can be further dehydrated to form 2-thienyl olefins .


Synthesis Analysis

The synthesis of 2-Thienylmagnesium bromide involves the use of Grignard reagents . It is used as a reactant to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes . The carbinols are then further dehydrated to form 2-thienyl olefins .


Molecular Structure Analysis

The molecular formula of 2-Thienylmagnesium bromide is C4H3BrMgS .


Chemical Reactions Analysis

As a Grignard reagent, 2-Thienylmagnesium bromide can be used to synthesize 1-(2-thienyl)-carbinols through a condensation reaction with aldehydes . These carbinols can then be further dehydrated to form 2-thienyl olefins .


Physical And Chemical Properties Analysis

The molecular weight of 2-Thienylmagnesium bromide is 187.34 g/mol . It has a topological polar surface area of 25.3 Ų .

Scientific Research Applications

Synthesis of Polystyrene Graft Polythiophene

2-Thienylmagnesium bromide is used in the synthesis of polystyrene graft polythiophene (PSt g PTh). This is achieved through a combination of atom transfer radical polymerization (ATRP) and Grignard reaction . The nitrile groups of acrylonitrile units are converted to thiophene groups using a Grignard reaction between 2-thienylmagnesium bromide and nitrile groups to produce a thiophene-functionalized polystyrene macromonomer (ThPStM) .

Synthesis of 1-(2-Thienyl)-Carbinols

2-Thienylmagnesium bromide is a Grignard reagent that can be used as a reactant to synthesize 1-(2-thienyl)-carbinols by condensation reaction with aldehydes . These carbinols are further dehydrated to form 2-thienyl olefins .

Synthesis of Thienylene Oligomers

Thienylene oligomers, which are used as conducting polymers and as potential OLEDs, can be synthesized using 2-Thienylmagnesium bromide .

Organic Light Emitting Diodes (OLEDs)

Polythiophene, which can be synthesized using 2-Thienylmagnesium bromide, is used in various practical and technological applications such as organic light emitting diodes (OLEDs) .

Thin-Film Field-Effect Transistors (FETs)

Polythiophene, synthesized using 2-Thienylmagnesium bromide, is also used in the production of thin-film field-effect transistors (FETs) .

Polymer Rechargeable Batteries

Polythiophene, synthesized using 2-Thienylmagnesium bromide, is used in the production of polymer rechargeable batteries .

Polymeric Solar Cells

Polythiophene, synthesized using 2-Thienylmagnesium bromide, is used in the production of polymeric solar cells .

(Bio)Chemical Sensors

Polythiophene, synthesized using 2-Thienylmagnesium bromide, is used in the production of (bio)chemical sensors .

Mechanism of Action

Target of Action

2-Thienylmagnesium bromide is a Grignard reagent . Its primary targets are carbonyl compounds, specifically aldehydes . The carbonyl compounds play a crucial role in organic synthesis as they can be converted into a variety of functional groups.

Mode of Action

The compound interacts with its targets through a process known as the Grignard reaction . In this reaction, the 2-Thienylmagnesium bromide attacks the electrophilic carbon atom of the carbonyl group in aldehydes . This results in the formation of a new carbon-carbon bond, leading to the production of 1-(2-thienyl)-carbinols .

Biochemical Pathways

The Grignard reaction involving 2-Thienylmagnesium bromide affects the biochemical pathway of carbonyl compound conversion . The product, 1-(2-thienyl)-carbinols, can be further dehydrated to form 2-thienyl olefins . These olefins can participate in various other reactions, leading to the synthesis of complex organic compounds.

Pharmacokinetics

It’s important to note that Grignard reagents, including 2-Thienylmagnesium bromide, are generally sensitive to moisture and air, requiring careful handling and storage .

Result of Action

The primary result of the action of 2-Thienylmagnesium bromide is the formation of 1-(2-thienyl)-carbinols . These carbinols can be further dehydrated to form 2-thienyl olefins . This transformation is significant in organic synthesis, enabling the creation of complex organic compounds from relatively simple starting materials.

Action Environment

The efficacy and stability of 2-Thienylmagnesium bromide are influenced by environmental factors. It is sensitive to moisture and air, reacting violently with water and may form explosive peroxides . Therefore, it must be handled and stored under anhydrous and inert gas conditions . The reaction temperature can also influence the yield and selectivity of the Grignard reaction .

Safety and Hazards

2-Thienylmagnesium bromide is highly flammable and may cause drowsiness or dizziness . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is also suspected of causing cancer .

Future Directions

There is potential for 2-Thienylmagnesium bromide to be used in the synthesis of thiophene-functionalized polystyrene macromonomer (ThPStM), which could be a key intermediate in the synthesis of polystyrene-graft-polythiophene (PSt-g-PTh) via a combination of atom transfer radical polymerization (ATRP) and Grignard reaction .

properties

IUPAC Name

magnesium;2H-thiophen-2-ide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3S.BrH.Mg/c1-2-4-5-3-1;;/h1-3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJPDOPKPWUNBX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS[C-]=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrMgS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5713-61-1
Record name 2-Thienylmagnesium bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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